molecular formula C8H8ClN3 B3079148 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1060815-87-3

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B3079148
CAS No.: 1060815-87-3
M. Wt: 181.62 g/mol
InChI Key: VQPDWWNXBVNJDK-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of chlorine and methyl groups at specific positions on the ring structure imparts unique chemical properties to this compound. It is widely used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is involved in cell division, death, and tumor formation processes . Disruptions in JAK-STAT signaling can lead to a variety of diseases affecting the immune system .

Mode of Action

This compound acts as a kinase inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signaling pathway . This compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways .

Biochemical Pathways

The compound interferes with the JAK-STAT signaling pathway , which is a chain of interactions between proteins in the cell. This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

Its solubility in polar solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the treatment of diverse diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Action Environment

The action of this compound can be influenced by environmental factors. It exhibits stability under specific conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine. One common method involves the use of diethyl malonate as a starting material. The process typically includes the following steps :

    Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.

    Cyclization: The alkylated product is then cyclized with amidine to form a six-membered bislactam ring.

    Chlorination: The bislactam ring is chlorinated to introduce the chlorine atom at the desired position.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs microwave-assisted reactions to enhance yield and reduce reaction time. This method involves the use of ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane as starting materials, followed by a series of cyclization and chlorination steps .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Suzuki Coupling: This reaction often involves palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted pyrrolo[2,3-D]pyrimidine derivatives, which are valuable intermediates in the synthesis of various bioactive compounds .

Scientific Research Applications

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:

Properties

IUPAC Name

4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-3-10-8-6(4)7(9)11-5(2)12-8/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPDWWNXBVNJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231631
Record name 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-87-3
Record name 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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